molecular formula C12H20ClNO2 B6361901 5-[(Butylamino)methyl]-2-methoxyphenol hydrochloride CAS No. 1240567-02-5

5-[(Butylamino)methyl]-2-methoxyphenol hydrochloride

Cat. No.: B6361901
CAS No.: 1240567-02-5
M. Wt: 245.74 g/mol
InChI Key: YPNFRYMLOMBKTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(Butylamino)methyl]-2-methoxyphenol hydrochloride is a chemical compound with the molecular formula C12H20ClNO2 and a molecular weight of 245.74 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Butylamino)methyl]-2-methoxyphenol hydrochloride typically involves the reaction of 2-methoxyphenol with butylamine in the presence of formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

5-[(Butylamino)methyl]-2-methoxyphenol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butylamino group can be replaced by other nucleophiles

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenol derivatives

Scientific Research Applications

5-[(Butylamino)methyl]-2-methoxyphenol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-[(Butylamino)methyl]-2-methoxyphenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or reduction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(Methylamino)methyl]-2-methoxyphenol hydrochloride
  • 5-[(Ethylamino)methyl]-2-methoxyphenol hydrochloride
  • 5-[(Propylamino)methyl]-2-methoxyphenol hydrochloride

Uniqueness

5-[(Butylamino)methyl]-2-methoxyphenol hydrochloride is unique due to its specific butylamino group, which imparts distinct chemical and biological properties compared to its methyl, ethyl, and propyl analogs. This uniqueness makes it particularly valuable in certain applications where specific interactions with molecular targets are required.

Properties

IUPAC Name

5-(butylaminomethyl)-2-methoxyphenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-3-4-7-13-9-10-5-6-12(15-2)11(14)8-10;/h5-6,8,13-14H,3-4,7,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNFRYMLOMBKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC(=C(C=C1)OC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.